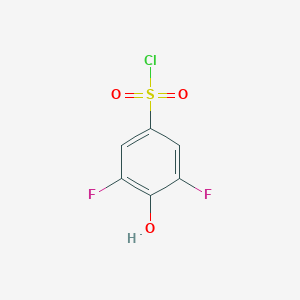
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is an organofluorine compound that features a chlorosulfonyl group and two fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride typically involves the chlorosulfonation of 2,6-difluorophenol. The reaction is carried out by treating 2,6-difluorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C6H3F2OH+ClSO3H→C6H2ClF2SO2OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: Lacks the chlorosulfonyl group but shares the difluorophenol core structure.
4-Chlorosulfonylphenol: Contains the chlorosulfonyl group but lacks the fluorine atoms.
Uniqueness
3,5-difluoro-4-hydroxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorosulfonyl group and the fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications.
Properties
Molecular Formula |
C6H3ClF2O3S |
|---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
3,5-difluoro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClF2O3S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,10H |
InChI Key |
CSEYMTPYXQWIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
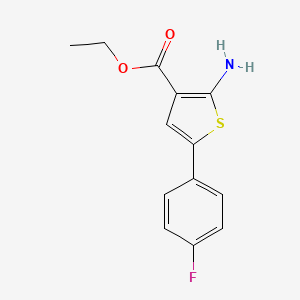
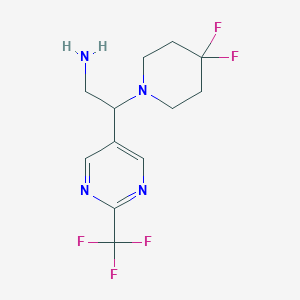
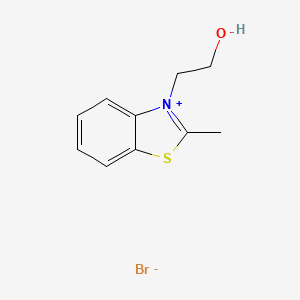
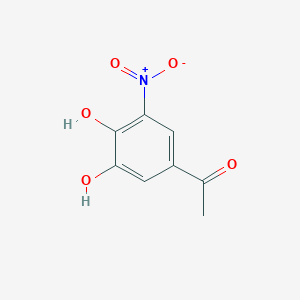
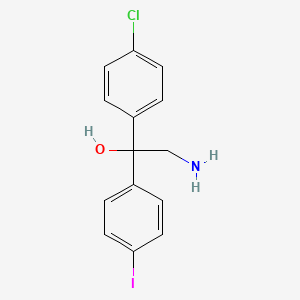
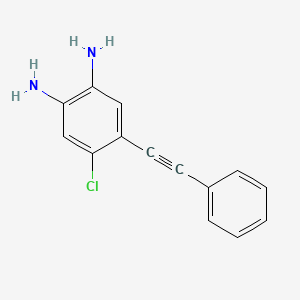
![2-[(2-chloro-5-nitrophenoxy)methyl]oxolane](/img/structure/B8696863.png)
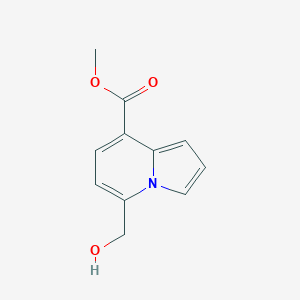
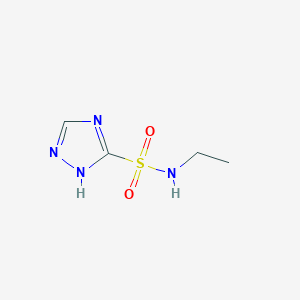
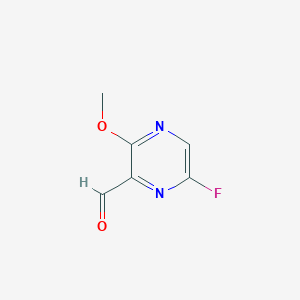
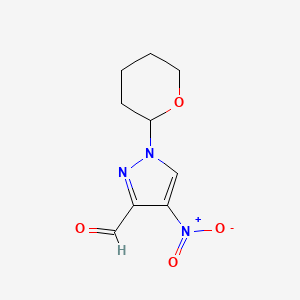
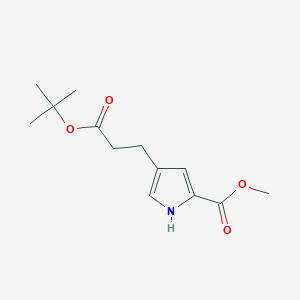
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8696912.png)
![2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one](/img/structure/B8696919.png)
